An In-depth Technical Guide to MS-Peg4-thp: A Heterobifunctional Linker for Targeted Protein Degradation
An In-depth Technical Guide to MS-Peg4-thp: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-Peg4-thp is a specialized chemical linker molecule integral to the burgeoning field of targeted protein degradation (TPD). Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional linker facilitates the conjugation of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. Its unique structure, incorporating a mesylate group for reactive coupling, a tetra-polyethylene glycol (Peg4) spacer for enhanced solubility and optimal spatial orientation, and a tetrahydropyranyl (thp) protecting group for controlled, sequential synthesis, makes it a valuable tool in the development of novel therapeutics aimed at degrading disease-causing proteins. This guide provides a comprehensive overview of the core attributes of MS-Peg4-thp, including its chemical properties, a detailed hypothetical synthesis protocol, its mechanism of action within a PROTAC, and its application in experimental workflows.
Core Concepts and Chemical Properties
MS-Peg4-thp is a molecule comprised of three key functional components:
-
Mesylate (MS): The mesylate group (a methanesulfonyl ester) serves as an excellent leaving group, rendering the molecule reactive towards nucleophiles. This functionality is crucial for the covalent attachment of the linker to a suitable functional group (e.g., a hydroxyl or amine) on one of the PROTAC's ligands.
-
Polyethylene Glycol (Peg4): The Peg4 spacer consists of four repeating ethylene glycol units. This hydrophilic chain imparts several desirable properties to the resulting PROTAC molecule, including increased aqueous solubility and improved cell permeability.[1][2] The flexibility and length of the PEG chain are also critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4]
-
Tetrahydropyranyl (thp): The tetrahydropyranyl group is a common acid-labile protecting group for alcohols.[5] In the context of MS-Peg4-thp, it temporarily blocks a hydroxyl group, allowing for the selective reaction of the mesylate group. This enables a more controlled and stepwise approach to PROTAC synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the constituent parts of MS-Peg4-thp and related molecules.
Table 1: Chemical Properties of Thp-Peg4 Precursors
| Property | Thp-peg4 | THP-PEG4-OH |
| Molecular Formula | C11H22O5 | C13H26O6 |
| Molecular Weight | 234.29 g/mol | 278.342 g/mol |
| CAS Number | 60221-37-6 | 128660-97-9 |
| Boiling Point | 270 °C | Not available |
| Density | 1.09±0.1 g/cm3 (Predicted) | Not available |
| Description | PEG linker containing a THP protecting group and a terminal hydroxyl. | A PEG-based PROTAC linker. |
Table 2: Chemical Properties of Mesylated PEG Analog
| Property | Methyl-PEG4-Thiol (MT(PEG)4) |
| Chemical Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol |
| Spacer Arm Length | 15.8 Å |
| Form | Clear colorless to light yellow liquid |
| Solubility | Soluble in DMSO or DMF |
Table 3: General Properties of MS-Peg4-thp
| Property | MS-Peg4-thp |
| Molecular Formula | C14H28O8S |
| Molecular Weight | 356.43 g/mol |
| CAS Number | 145927-73-7 |
| Primary Function | PEG-based PROTAC linker |
| Storage | Store at -20°C |
Experimental Protocols
Hypothetical Synthesis of MS-Peg4-thp
The synthesis of MS-Peg4-thp can be envisioned as a two-step process starting from commercially available tetraethylene glycol. This protocol is a representative example based on standard organic chemistry procedures for protection and mesylation of alcohols.
Step 1: Monoprotection of Tetraethylene Glycol with a THP Group
-
Materials: Tetraethylene glycol, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the solution.
-
Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Thp-O-Peg4-OH) by column chromatography on silica gel.
-
Step 2: Mesylation of the Terminal Hydroxyl Group
-
Materials: Thp-O-Peg4-OH (from Step 1), triethylamine (TEA), methanesulfonyl chloride (MsCl), anhydrous dichloromethane (DCM), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the purified Thp-O-Peg4-OH (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its completion by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, MS-Peg4-thp.
-
General Protocol for PROTAC Synthesis using MS-Peg4-thp
This protocol outlines a general workflow for the synthesis of a PROTAC, where one ligand contains a nucleophilic handle (e.g., a phenol or alcohol).
-
Materials: Ligand for target protein (with a nucleophilic group), MS-Peg4-thp, potassium carbonate, dimethylformamide (DMF), ligand for E3 ligase (with a functional group for coupling), appropriate coupling reagents (e.g., HATU, DIPEA), purification solvents.
-
Procedure:
-
Step 2a: Coupling of the First Ligand:
-
Dissolve the target protein ligand (1 equivalent) and MS-Peg4-thp (1.1 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting intermediate (Ligand1-Peg4-thp) by preparative HPLC.
-
-
Step 2b: Deprotection of the THP Group:
-
Dissolve the purified intermediate in a solution of 1 M HCl in methanol and stir at room temperature.
-
Monitor the deprotection by LC-MS.
-
Neutralize the reaction with a mild base and purify the deprotected intermediate (Ligand1-Peg4-OH).
-
-
Step 2c: Coupling of the Second Ligand:
-
To a solution of the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid) in DMF, add a coupling reagent such as HATU and a base like DIPEA.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Mechanism of Action and Signaling Pathway
The fundamental role of MS-Peg4-thp is to serve as a linker in a PROTAC molecule, which then hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to degrade a specific target protein.
The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule, containing the linker derived from MS-Peg4-thp, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the Peg4 linker are crucial for allowing the two proteins to come into optimal proximity and orientation.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.
-
Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released to bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Mandatory Visualizations
Hypothetical Synthesis Workflow for MS-Peg4-thp
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
